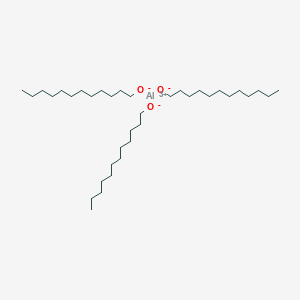
Aluminum tridodecanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum tridodecanolate is a compound formed by the reaction of 1-Dodecanol with aluminumIt is a colorless, waxy solid with a faint floral odor and is commonly used in the production of detergents, lubricants, and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
1-Dodecanol can be synthesized through the hydrogenation of lauric acid, which is derived from coconut oil or palm kernel oil. The hydrogenation process involves the use of a catalyst, typically nickel, under high pressure and temperature conditions . The aluminum salt of 1-Dodecanol can be prepared by reacting 1-Dodecanol with aluminum chloride in an organic solvent such as toluene. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of 1-Dodecanol involves the hydrolysis of coconut oil or palm kernel oil to obtain lauric acid, followed by hydrogenation to produce 1-Dodecanol. The aluminum salt is then produced by reacting 1-Dodecanol with aluminum chloride in a suitable solvent .
化学反应分析
Types of Reactions
Aluminum tridodecanolate undergoes various chemical reactions, including:
Reduction: Reduction of 1-Dodecanol can yield dodecane, a saturated hydrocarbon.
Substitution: 1-Dodecanol can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a nickel catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Dodecanoic acid.
Reduction: Dodecane.
Substitution: Halogenated dodecanol derivatives.
科学研究应用
Aluminum tridodecanolate has various scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, lubricants, and cosmetics.
作用机制
The mechanism of action of Aluminum tridodecanolate involves its interaction with cell membranes. Due to its amphiphilic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability . This property makes it useful in various applications, including drug delivery and as a surfactant in chemical reactions .
相似化合物的比较
Similar Compounds
1-Decanol: A fatty alcohol with a shorter carbon chain (C₁₀H₂₂O) and similar properties.
1-Tetradecanol: A fatty alcohol with a longer carbon chain (C₁₄H₃₀O) and similar properties.
1-Hexadecanol: Another fatty alcohol with an even longer carbon chain (C₁₆H₃₄O) and similar properties.
Uniqueness
Aluminum tridodecanolate is unique due to its specific chain length, which provides a balance between hydrophilic and hydrophobic properties, making it an effective surfactant and emulsifier .
属性
CAS 编号 |
14624-15-8 |
|---|---|
分子式 |
C36H75AlO3 |
分子量 |
583 g/mol |
IUPAC 名称 |
aluminum;dodecan-1-olate |
InChI |
InChI=1S/3C12H25O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;/h3*2-12H2,1H3;/q3*-1;+3 |
InChI 键 |
PNRSICAVRDRYOH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].[Al+3] |
规范 SMILES |
CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].[Al+3] |
Key on ui other cas no. |
14624-15-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















